(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene
Description
Significance of Bridged Bicyclic Systems in Modern Synthetic and Mechanistic Chemistry
Bridged bicyclic compounds are a class of organic molecules characterized by two rings sharing three or more common atoms, creating a three-dimensional structure. youtube.com This structural feature imparts significant rigidity compared to fused or spirocyclic systems, which has profound implications for their chemical behavior and stereochemistry. youtube.com This rigidity limits conformational movement, allowing for precise spatial arrangement of substituents.
A key stereochemical aspect of these systems is exo-endo isomerism, where substituents can be positioned either outside (exo) or inside (endo) relative to the main bridge. youtube.com Furthermore, the stability and reactivity of bridged systems are governed by principles such as Bredt's rule, which states that a double bond cannot be placed at a bridgehead carbon if it would result in a highly strained structure. youtube.comacs.org
The unique and often strained geometries of bridged bicyclic systems are not merely academic curiosities; they form the core of numerous natural products, pharmaceuticals, and materials. youtube.combeilstein-journals.orgfiveable.me Natural products like camphor (B46023) and various terpenes contain these motifs, and their biological activity is often intrinsically linked to their rigid three-dimensional shape. fiveable.me Consequently, the development of efficient synthetic strategies to construct these complex frameworks remains a significant challenge and an active area of research in organic chemistry. acs.orgbeilstein-journals.org Their application extends to polymers, polymer additives, and medicinals. core.ac.uk
The Unique Role of Halogenated Norbornene Derivatives in Stereocontrol and Reactivity
Norbornene, or bicyclo[2.2.1]hept-2-ene, is a quintessential example of a bridged bicyclic alkene. Its derivatives are foundational building blocks in organic synthesis and materials science. nih.govresearchgate.net The introduction of halogen atoms onto the norbornene skeleton creates substrates with unique reactivity, offering chemists a powerful tool for stereocontrol. The stereoselective introduction of halogens is a critical step in the synthesis of many of the nearly 5000 known halogenated natural products. researchgate.net
The electrophilic addition of halogens, such as bromine, to the norbornene double bond has been a subject of extensive study. These reactions often proceed through complex mechanisms and can yield a mixture of products. researchgate.net The stereochemical and regiochemical outcome of these additions can be influenced by factors such as temperature and the presence of neighboring groups that can provide "anchimeric assistance," guiding the approach of the electrophile and nucleophile. researchgate.netresearchgate.net For instance, the low-temperature ionic addition of bromine to a norbornene derivative may yield different products than a high-temperature radical addition. researchgate.net This controlled reactivity makes halogenated norbornenes valuable intermediates in the synthesis of complex, stereochemically defined molecules.
Overview of Academic Research Trajectories for (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene
This compound, also known as syn-7-Bromonorbornene, has been a specific focus of research aimed at elucidating reaction mechanisms. chemicalbook.com Studies on the bromination of this compound and its endo-isomer have been particularly insightful. researchgate.netresearchgate.net This research investigates how the pre-existing bromine atom at the C7 position influences the electrophilic addition of a second bromine molecule across the double bond.
These investigations have revealed complex reaction pathways, leading to the formation of various tribromoheptane isomers. researchgate.netresearchgate.net The structure elucidation of these products has been a central theme, often relying on detailed NMR spectroscopy, with particular attention to long-range couplings and the γ-gauche effect to assign the precise stereochemistry of the bromine atoms. researchgate.net
Interestingly, this area of research has also highlighted discrepancies between experimental data and computational methods. In one instance, a structure assigned based on extensive NMR experiments was later challenged by a computational NMR method, which proposed an alternative structure resulting from a skeletal rearrangement. researchgate.net However, subsequent work reaffirmed the originally proposed structure through further NMR experiments and definitive X-ray crystallography, demonstrating the critical importance of rigorous experimental verification in structural assignment. researchgate.net Such academic debates drive the field forward, refining both experimental techniques and theoretical models for predicting reaction outcomes.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉Br |
| Molecular Weight | 173.05 g/mol |
| CAS Number | 20047-65-8 |
| Appearance | Clear colorless liquid |
| Boiling Point | 68-70 °C (at 13 mmHg) |
| Density | 1.46 g/mL (at 20 °C) |
| Refractive Index | 1.526-1.53 |
Data sourced from ChemicalBook. chemicalbook.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Systematic Name | Other Names |
|---|---|---|
| This compound | This compound | syn-7-Bromonorbornene, 7-Bromo-2-norbornene |
| Norbornene | Bicyclo[2.2.1]hept-2-ene | - |
| Camphor | (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | - |
| (1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptane | (1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptane | - |
Structure
3D Structure
Properties
IUPAC Name |
7-bromobicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAUZYYSFLZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296625 | |
| Record name | 7-bromobicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-94-2, 20047-65-8 | |
| Record name | NSC110572 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-bromobicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | syn-7-Bromobicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1r,4s 7 Bromobicyclo 2.2.1 Hept 2 Ene and Chiral Norbornene Analogues
Enantioselective Approaches to (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene
Chiral Pool-Based Syntheses (e.g., from Camphor (B46023) Derivatives)
The chiral pool approach leverages naturally occurring enantiopure compounds as starting materials to introduce chirality into synthetic targets. Camphor, a readily available and inexpensive bicyclic monoterpene, is an excellent chiral precursor for the synthesis of various norbornene derivatives. Its rigid structure and inherent chirality make it an ideal starting point for stereocontrolled transformations.
One prominent strategy involves the use of camphor-derived auxiliaries, such as Oppolzer's camphorsultam, to direct asymmetric reactions. chemrxiv.orgchemrxiv.org For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and an acrylate (B77674) dienophile bearing a camphorsultam auxiliary can proceed with high diastereoselectivity, leading to the formation of a chiral norbornene adduct. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched norbornene derivative. chemrxiv.org
Another approach utilizes camphor-derived diols, sometimes referred to as CAMDOLs, which can be synthesized from camphorquinone. nih.gov These chiral diols can serve as templates or ligands in asymmetric synthesis, facilitating the stereoselective formation of P-stereogenic centers and other chiral moieties. nih.gov
The synthesis of chiral norbornene derivatives from camphor can be summarized in the following key steps:
Functionalization of the camphor skeleton to introduce reactive handles.
Stereoselective reactions, such as cycloadditions or rearrangements, to construct the desired norbornene framework.
Transformation of functional groups to yield the final target molecule.
Asymmetric Catalysis in Brominated Norbornene Synthesis
Asymmetric catalysis offers a powerful and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of brominated norbornene synthesis, palladium-catalyzed reactions have shown significant promise.
A notable example is the palladium/chiral norbornene cooperative catalysis, which can be employed in desymmetrization and kinetic resolution processes to construct P-stereogenic centers. chinesechemsoc.org This methodology involves a two-component annulation reaction that can tolerate a wide variety of functional groups. chinesechemsoc.org While not directly synthesizing this compound, this strategy highlights the potential of using chiral norbornenes themselves as ligands to induce asymmetry in the synthesis of other complex chiral molecules.
The development of chiral dinitrogen ligands, such as biimidazolines (BiIMs), has also enabled efficient asymmetric palladium/norbornene cooperative catalysis. researchgate.net This strategy has been successfully applied to the assembly of C-N axially chiral scaffolds, demonstrating good enantioselectivity and operational simplicity. researchgate.net
Key features of asymmetric catalysis in this context include:
High enantioselectivities.
Broad substrate scope.
Catalytic turnover, reducing the need for stoichiometric chiral reagents.
Kinetic Resolution and Desymmetrization Techniques
Kinetic resolution and desymmetrization are powerful strategies for obtaining enantiomerically pure compounds from racemic mixtures or prochiral substrates, respectively.
Kinetic Resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer from the slower-reacting one. This technique is inherently limited to a theoretical maximum yield of 50% for a single enantiomer. ed.ac.uk For brominated norbornene systems, kinetic resolution can be achieved through various catalytic methods, including those involving palladium and chiral norbornene ligands. chinesechemsoc.org
Desymmetrization , on the other hand, involves the conversion of a prochiral or meso compound into a chiral product. This process can theoretically achieve a 100% yield of a single enantiomer. The desymmetrization of meso-7-azabicyclo[2.2.1]hept-2-ene derivatives has been a subject of study, providing access to enantiomerically pure building blocks. researchgate.net Bifunctional organocatalysts have also been successfully employed in the desymmetrization of meso-endoperoxides, which share a bicyclic core structure with norbornenes, to produce chiral 4-hydroxyketones with high enantioselectivity. nih.gov
| Technique | Starting Material | Theoretical Max. Yield (single enantiomer) |
| Kinetic Resolution | Racemic Mixture | 50% |
| Desymmetrization | Prochiral/Meso Compound | 100% |
Synthetic Routes to Highly Functionalized this compound Derivatives
The synthesis of highly functionalized this compound derivatives often involves multi-step sequences starting from readily available precursors. The bromination of norbornene and its derivatives is a key transformation in this context. The conditions of the bromination reaction (e.g., temperature, solvent) can significantly influence the stereochemical outcome and the formation of rearranged products. researchgate.net
For example, the electrophilic addition of bromine to norbornene derivatives can proceed through either ionic or radical mechanisms, leading to different product distributions. researchgate.net Careful control of the reaction conditions is therefore crucial to achieve the desired stereochemistry and regioselectivity.
Once the brominated norbornene scaffold is in place, further functionalization can be achieved through a variety of reactions. For instance, the bromine atom can be displaced by nucleophiles, or the double bond can be subjected to various addition reactions. The synthesis of novel carbocyclic nucleoside analogues containing a bicyclo[2.2.1]hept-2-ene moiety showcases the versatility of these intermediates. researchgate.net
A general synthetic approach to functionalized derivatives can be outlined as follows:
Synthesis of the Chiral Norbornene Core: Utilizing methods such as chiral pool synthesis, asymmetric catalysis, or resolution techniques to establish the (1R,4S) stereochemistry.
Bromination: Introduction of the bromine atom at the C7 position with stereochemical control.
Functional Group Interconversion: Modification of other parts of the molecule to introduce desired functionalities. This can include reactions such as reduction, oxidation, and carbon-carbon bond formation.
Recent advances in radical hydroformylation have also provided new avenues for the functionalization of norbornene derivatives, allowing for the efficient synthesis of corresponding aldehydes which are valuable synthetic precursors. acs.org
Reaction Mechanisms and Reactivity Profile of 1r,4s 7 Bromobicyclo 2.2.1 Hept 2 Ene
Electrophilic Additions to the Norbornene Double Bond
The π-bond of the norbornene moiety in (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene is susceptible to attack by electrophiles. The stereochemical and regiochemical outcomes of these additions are largely dictated by the steric and electronic properties of the bicyclic system.
Stereochemistry and Regioselectivity of Bromine Addition
The addition of bromine (Br₂) to the double bond of norbornene derivatives is a well-studied reaction. In the case of this compound, the attack of the electrophilic bromine can occur from either the exo or the endo face of the double bond. Generally, electrophilic attack on the norbornene system is favored from the less sterically hindered exo face. However, the presence of the syn-bromine atom at the C7 position can influence the direction of attack.
Low and high-temperature bromination of 7-bromobicyclo[2.2.1]hept-2-ene has been investigated, revealing the formation of a mixture of isomeric products. researchgate.net The formation of these various isomers is dependent on the reaction conditions and the interplay of steric and electronic effects. researchgate.net The initial electrophilic attack by bromine can lead to different stereochemical orientations of the incoming bromine atoms, resulting in a complex product mixture. The regioselectivity of the subsequent nucleophilic attack by the bromide ion is also a critical factor in determining the final product distribution.
| Reactant | Reaction Condition | Major Stereochemical Pathway | Key Intermediates |
|---|---|---|---|
| Norbornene | Br₂ in CCl₄ | exo-attack | Bromonium ion |
| 7-bromobicyclo[2.2.1]hept-2-ene | Variable temperatures | Mixture of exo and endo attack products | Bromonium ions, potential for rearrangements |
Intermediates in Electrophilic Bromination (e.g., Bromonium Ions)
The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org In this three-membered ring, the positive charge is delocalized over the two carbon atoms of the original double bond and the bromine atom. chemguide.net This intermediate is then opened by the nucleophilic attack of a bromide ion.
Nucleophilic Substitution Reactions at the Bridging Bromine Atom
The bromine atom at the C7 position of the bicyclo[2.2.1]heptane skeleton is at a bridgehead position. Nucleophilic substitution at such centers is generally disfavored due to steric hindrance and the geometric constraints of the bicyclic system.
Pathways for Bromine Displacement (e.g., by Hydroxide, Amine, Alkoxide)
Nucleophilic substitution at the C7 position of 7-bromonorbornane derivatives can theoretically proceed via either an S(_N)1 or S(_N)2 mechanism. However, both pathways are significantly hindered.
S(_N)2 Pathway : A direct backside attack by a nucleophile is sterically blocked by the bicyclic framework. chegg.comquora.com Therefore, the S(_N)2 mechanism is generally considered to be highly unfavorable at the C7 position.
S(_N)1 Pathway : The formation of a carbocation at the bridgehead C7 position is also highly disfavored. chegg.comquora.com A carbocation prefers a trigonal planar geometry, which is impossible to achieve in the rigid bicyclic system of norbornane (B1196662) due to significant ring strain (Bredt's rule). chegg.comquora.com
Despite these limitations, some substitution reactions on 7-halonorbornenes have been observed, often under forcing conditions or through alternative mechanisms such as electron transfer. nih.gov For instance, photoinitiated substitution reactions of syn-7-bromonorbornene with certain anions have been reported to proceed in good yields. nih.gov Reactions with common nucleophiles like hydroxide, amines, and alkoxides would likely require harsh conditions and may result in low yields or competing elimination and rearrangement reactions.
Skeletal Rearrangements in Bromo-Norbornene Systems
The strained bicyclic framework of norbornene and its derivatives is prone to skeletal rearrangements, particularly when carbocationic intermediates are formed. The Wagner-Meerwein rearrangement is a common pathway for the relief of ring strain and the formation of more stable carbocations. libretexts.orgmasterorganicchemistry.com
During the electrophilic addition of bromine to 7-bromobicyclo[2.2.1]hept-2-ene, the initially formed carbocationic intermediates can potentially undergo rearrangement. researchgate.net For instance, a 1,2-shift of a carbon-carbon bond can lead to a rearranged carbocation, which is then trapped by the bromide ion to give a product with a different carbon skeleton. The propensity for rearrangement is influenced by the stability of the initially formed carbocation and the transition state energy for the rearrangement process. The formation of rearranged products is often observed in the reactions of norbornene derivatives and is a testament to the inherent strain within this bicyclic system. researchgate.netmasterorganicchemistry.com
| Factor | Influence on Rearrangement |
|---|---|
| Carbocation Stability | Formation of a more stable carbocation is a driving force for rearrangement. |
| Ring Strain | Relief of ring strain can favor rearrangement to a less strained bicyclic system. |
| Reaction Conditions | Temperature and solvent can affect the lifetime of carbocationic intermediates and the likelihood of rearrangement. |
| Neighboring Group Participation | The bromine atom or other groups can participate in the stabilization of carbocationic intermediates, influencing rearrangement pathways. researchgate.net |
Wagner-Meerwein Rearrangements and their Driving Forces
Reactions involving the bicyclo[2.2.1]heptane skeleton are classic examples of systems prone to Wagner-Meerwein rearrangements. figshare.com These are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon, typically to form a more stable carbocationic intermediate. figshare.comscribd.com In the case of this compound, the departure of the bromide ion, often facilitated by a Lewis acid or under solvolytic conditions, would generate a secondary carbocation at the C7 position.
The primary driving force for a subsequent Wagner-Meerwein rearrangement is the relief of ring strain and the formation of a more stable carbocation. The bicyclo[2.2.1]heptane framework possesses significant angle strain. A 1,2-shift of the C1-C6 bond to the C7 carbon, for instance, could lead to a rearranged, and potentially more stable, carbocationic intermediate. The stability of any formed carbocation is a critical factor influencing the likelihood and pathway of such rearrangements.
Role of Neighboring Group Participation in Rearrangement Pathways
Neighboring group participation (NGP), also known as anchimeric assistance, plays a crucial role in the reactivity of norbornene systems. wikipedia.orgdalalinstitute.com In this compound, the π-electrons of the C2-C3 double bond are ideally positioned to interact with the developing positive charge at the C7 position upon departure of the bromide ion. This interaction involves the overlap of the π-orbitals of the double bond with the empty p-orbital of the carbocation, leading to a delocalized, non-classical carbocation known as the 7-norbornenyl cation. scribd.comias.ac.inacs.org
This participation of the double bond significantly stabilizes the carbocationic intermediate, thereby accelerating the rate of solvolysis reactions compared to their saturated counterparts. For example, anti-7-norbornenyl derivatives have been observed to solvolyze at rates up to 10¹¹ times faster than the saturated 7-norbornyl analogues, a dramatic illustration of the powerful anchimeric assistance provided by the double bond. ias.ac.in This stabilization often dictates the stereochemical outcome of nucleophilic substitution reactions, leading to retention of configuration.
Oxidation and Reduction Chemistry of the Bicyclic Framework
The presence of both a carbon-carbon double bond and a carbon-bromine bond in this compound allows for a variety of oxidation and reduction reactions, with selectivity being a key consideration.
Selective Oxidation Reactions (e.g., Epoxidation)
The carbon-carbon double bond in this compound is susceptible to oxidation, most commonly through epoxidation. The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in the formation of an epoxide. masterorganicchemistry.comorganic-chemistry.org The stereoselectivity of this reaction is of significant interest.
In norbornene systems, epoxidation generally occurs from the less sterically hindered exo face. However, the presence of a substituent at the C7 position can influence the diastereoselectivity of the epoxidation. For 7-syn-substituted norbornenes, which corresponds to the stereochemistry of this compound, the substituent can sterically hinder the approach of the oxidizing agent to the exo face, leading to an increased proportion of the endo epoxide. The table below illustrates the influence of the 7-syn substituent on the stereochemical outcome of epoxidation.
| 7-syn Substituent (X) | % exo-epoxide | % endo-epoxide |
|---|---|---|
| H | 99-99.5 | 0.5-1 |
| Br | 45.0 | 55.0 |
| Cl | 62.0 | 38.0 |
| CH₃ | 6-14 | 86-94 |
| C(CH₃)₃ | 0.0 | 100 |
As the data indicates, a bromine atom at the 7-syn position directs the epoxidation to favor the endo product, a reversal of the selectivity observed in unsubstituted norbornene. This highlights the significant steric influence of the C7 substituent on the reaction's stereochemical course.
Stereochemical and Chiroptical Investigations of 1r,4s 7 Bromobicyclo 2.2.1 Hept 2 Ene and Its Derivatives
Elucidation of Absolute and Relative Stereochemistry
Determining the precise spatial arrangement of atoms within (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene and its derivatives is crucial for understanding their chemical behavior. Advanced spectroscopic and crystallographic techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the stereochemistry of bicyclic compounds. The γ-gauche effect, in particular, is instrumental in assigning the configuration of substituents. This effect describes the shielding of a carbon atom by a substituent in a γ-position that is in a gauche conformation. In the context of 7-bromobicyclo[2.2.1]hept-2-ene derivatives, the chemical shift of specific carbon atoms can reveal the syn or anti orientation of the bromine atom. For instance, the bromination of 7-bromobicyclo[2.2.1]hept-2-ene yields various tribromo derivatives, and the γ-gauche effect is a key principle in determining the stereochemistry of the bromine atoms in the products. researchgate.net
Long-range couplings between protons, observed in 2D NMR experiments like COSY and NOESY, also provide critical information about the through-space proximity of atoms, further aiding in the assignment of relative stereochemistry. These techniques have been vital in confirming the structures of brominated norbornene derivatives. researchgate.net
| NMR Technique | Application in Stereochemical Elucidation | Key Finding |
|---|---|---|
| γ-gauche effect | Assignment of substituent configuration (e.g., bromine atoms) | Observed shifts in carbon signals indicate the spatial orientation of substituents. researchgate.net |
| Long-range couplings (COSY, NOESY) | Determination of through-space proximity of atoms | Provides data to confirm the relative stereochemistry of adducts. researchgate.net |
While NMR provides valuable solution-state information, X-ray crystallography offers an unambiguous determination of the solid-state structure, including absolute stereochemistry. This technique has been employed to definitively confirm the structures of various bicyclo[2.2.1]heptane and bicyclo[2.2.1]hept-2-ene derivatives. For example, the crystal structure of (1R,2R,4R)-(+)-2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide was determined, which in turn established the absolute configuration of its ketone derivative, (+)-bicyclo[2.2.1]hept-5-en-2-one. ku.ac.ke Similarly, X-ray analysis has been used to confirm the structures of chiral di-substituted norbornene-type monomers, providing precise bond lengths and angles. nih.gov In cases where NMR assignments have been disputed, X-ray crystallography has served as the ultimate proof of structure, as demonstrated in the study of certain brominated norbornanes. researchgate.net
| Compound Type | X-ray Crystallography Application | Significance |
|---|---|---|
| Brominated norbornanes | Ultimate structural proof to resolve conflicting NMR assignments. researchgate.net | Provides definitive evidence of the correct stereochemical arrangement. |
| Chiral norbornene derivatives | Determination of absolute configuration. ku.ac.ke | Establishes the unambiguous three-dimensional structure. |
| Di-substituted norbornene monomers | Precise measurement of bond lengths and angles. nih.gov | Offers detailed insight into the molecular geometry. |
Analysis of Chirality in Bicyclo[2.2.1]hept-2-ene Systems
The rigid, bridged structure of the bicyclo[2.2.1]hept-2-ene framework is a source of inherent chirality, which is a fundamental aspect of its chemistry.
The chirality of many norbornene derivatives arises from the presence of stereogenic centers, typically at the bridgehead carbons (C1 and C4) and the substituted carbons. Even in the absence of substituents, the rigid, C2-symmetric bicyclo[2.2.1]heptane skeleton is chiral. The introduction of a substituent at a bridgehead position, as in 1-bromobicyclo[2.2.1]hept-2-ene, can lead to the formation of a chiral molecule. The restricted rotation around the bonds within the bicyclic system locks the molecule into a specific, non-superimposable mirror-image form.
The determination of enantiomeric purity is critical in the synthesis and application of chiral compounds. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a widely used and effective method for separating enantiomers and determining their ratios. For instance, a validated HPLC method has been developed for the determination of the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related bicyclic compound. oup.comresearchgate.net This method demonstrates excellent precision, accuracy, and linearity, with low limits of detection and quantification. oup.comresearchgate.net Such methods are crucial for quality control in the production of enantiomerically pure bicyclo[2.2.1]hept-2-ene derivatives.
The control of enantiomeric purity often involves chiral resolution techniques or asymmetric synthesis. Lipase-catalyzed resolution has been a primary method for resolving racemic mixtures of related bicyclic lactams.
| Parameter | HPLC Method Validation for 2-Azabicyclo[2.2.1]hept-5-en-3-one |
|---|---|
| Recoveries | 99.1% to 102.2% oup.comresearchgate.net |
| Relative Standard Deviation | <1.14% oup.comresearchgate.net |
| LOD (+)-enantiomer | 1.2 µg/mL oup.comresearchgate.net |
| LOQ (+)-enantiomer | 4.3 µg/mL oup.comresearchgate.net |
| LOD (-)-enantiomer | 1.3 µg/mL oup.comresearchgate.net |
| LOQ (-)-enantiomer | 4.4 µg/mL oup.comresearchgate.net |
Conformational Dynamics and Stereoelectronic Effects
The interplay between the conformation and electronic structure of bicyclo[2.2.1]hept-2-ene derivatives dictates their reactivity and properties.
The rigid framework of the norbornene system significantly restricts conformational flexibility. The molecule is largely locked into a boat-like conformation for the six-membered ring. However, subtle puckering and torsional motions can still occur.
Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on the stability and reactivity of molecules. wikipedia.org In bicyclo[2.2.1]hept-2-ene systems, these effects are manifested in phenomena such as hyperconjugation and through-bond or through-space orbital interactions. For example, the interaction between the π-orbitals of the double bond and the σ-orbitals of the C-Br bond can influence the molecule's reactivity in addition reactions. The orientation of the bromine substituent (syn or anti) will affect the overlap between these orbitals, leading to different electronic properties and chemical behavior for the two isomers. These effects are crucial for understanding reaction mechanisms and predicting the stereochemical outcome of reactions involving these bicyclic systems. imperial.ac.uk
Influence of Bridging Substituents on Molecular Conformation
The C7 substituent in the syn position, as is the case in this compound, is oriented towards the double bond. This proximity can lead to through-space interactions that modulate the electronic environment of the π-system. The bromine atom, being relatively bulky and electronegative, exerts both steric repulsion and electronic effects.
Table 1: Postulated Influence of Bridging Substituent Size on Key Conformational Parameters of syn-7-Substituted Bicyclo[2.2.1]hept-2-enes
| Substituent (X) at C7 | van der Waals Radius (Å) | Expected C1-C7-C4 Bond Angle | Expected Dihedral Angle (C2-C1-C4-C3) |
| H | 1.20 | Reference | Reference |
| F | 1.47 | Slight Decrease | Slight Increase |
| Cl | 1.75 | Moderate Decrease | Moderate Increase |
| Br | 1.85 | Notable Decrease | Notable Increase |
| I | 1.98 | Significant Decrease | Significant Increase |
| CH₃ | 2.00 | Significant Decrease | Significant Increase |
Note: This table is illustrative and based on general principles of steric hindrance. Actual values would require specific computational or experimental data.
Steric and Electronic Factors Governing Stereoselectivity in Reactions
The substituent at the C7 position plays a crucial role in directing the stereochemical outcome of reactions involving the double bond of the bicyclo[2.2.1]hept-2-ene system. The two faces of the double bond, designated as exo and endo, are diastereotopic. The approach of a reagent to either face can be sterically hindered or electronically influenced by the C7 substituent.
Generally, reactions of unsubstituted norbornene favor attack from the less sterically hindered exo face. However, the presence of a syn-C7 substituent can significantly alter this preference. A bulky syn-C7 substituent will sterically shield the exo face, thereby directing incoming reagents to the endo face. Conversely, a C7 substituent capable of hydrogen bonding or other favorable electronic interactions might direct a reagent to the syn face.
A clear illustration of these principles is found in the epoxidation of syn-7-substituted bicyclo[2.2.1]hept-2-ene derivatives. A DFT study on the stereochemical aspects of epoxidation by performic acid has provided quantitative insights into the influence of various C7 substituents on the facial selectivity of the reaction.
Table 2: Stereoselectivity of Epoxidation of syn-7-Substituted Bicyclo[2.2.1]hept-2-enes
| Substituent (X) at C7 | % exo-epoxide | % endo-epoxide |
| H | 99 - 99.5 | 0.5 - 1 |
| OH | >95 | <5 |
| Cl | 62.0 | 38.0 |
| Br | 55.0 | 45.0 |
| CH₃ | 45.0 | 55.0 |
| t-Bu | 6 - 14 | 86 - 94 |
Data sourced from a DFT study on the epoxidation of norbornene and its 7-syn-substituted derivatives.
The data in Table 2 clearly demonstrates the trend:
Hydrogen: With the smallest substituent, there is a very strong preference for exo attack, which is the inherent preference for the norbornene system.
Hydroxy Group: The -OH group, capable of forming a hydrogen bond with the incoming peracid, strongly directs the epoxidation to the exo face. This is an example of an electronic directing effect.
Halogens (Cl, Br): As the size of the halogen atom increases from chlorine to bromine, the steric hindrance to the exo face increases, leading to a greater proportion of the endo-epoxide.
Alkyl Groups (CH₃, t-Bu): The sterically demanding methyl and tert-butyl groups significantly disfavor the exo approach, making the endo attack the major pathway. With the very bulky tert-butyl group, the reaction becomes highly endo-selective.
These findings underscore the delicate balance between steric and electronic factors. For this compound, the bromine atom presents a scenario where both steric hindrance and electronic effects are at play, leading to a mixture of exo and endo products in reactions like epoxidation. The precise ratio of these products will, of course, also depend on the nature of the attacking reagent and the reaction conditions.
Theoretical and Computational Chemistry Studies on 1r,4s 7 Bromobicyclo 2.2.1 Hept 2 Ene
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of molecules. For a strained bicyclic system such as (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene, these calculations can provide valuable insights into its unique bonding and reactivity.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods are particularly popular for their balance of accuracy and computational cost, making them well-suited for studying medium-sized organic molecules. These methods calculate the electronic structure of a molecule based on its electron density, providing information about molecular orbitals, charge distribution, and thermodynamic properties. For this compound, DFT calculations could be employed to determine its optimized geometry, bond lengths, bond angles, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in pericyclic reactions and with electrophiles.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding, they can offer higher accuracy for certain properties. These methods would be valuable for benchmarking DFT results and for a more precise description of electron correlation effects, which can be significant in strained ring systems.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) shielding tensors, which can then be converted into chemical shifts. This technique, often used in conjunction with DFT, has become an invaluable tool for the structural elucidation of complex organic molecules. By calculating the theoretical ¹H and ¹³C NMR spectra, one can compare them with experimental data to confirm or propose a chemical structure. In cases of stereochemical ambiguity, as is common in bicyclic systems, GIAO calculations can help in assigning the correct configuration by predicting the chemical shifts for different possible isomers.
Computational NMR Spectroscopy for Structure Validation
Computational NMR spectroscopy has emerged as a powerful complement to experimental studies for the definitive structural assignment of organic compounds.
In studies concerning the bromination of endo-7-bromonorbornene, computational NMR methods have been at the center of discussions regarding the stereochemistry of the resulting tribromo-adducts. While experimental NMR techniques, including the nuclear Overhauser effect (NOE), suggested one particular structure, a machine learning-augmented DFT method for computational NMR proposed a revised structure resulting from a skeletal rearrangement. beilstein-journals.orgnih.gov This highlights the critical role and also the potential pitfalls of computational NMR in complex structural elucidations. beilstein-journals.org Ultimately, for the specific tribromo-adduct , X-ray crystallography was used to provide definitive proof of the structure initially determined by experimental NMR methods. nih.gov
While powerful, computational NMR methodologies are not without their limitations. The accuracy of the predicted chemical shifts is highly dependent on the chosen level of theory (functional and basis set), the treatment of solvent effects, and the consideration of conformational flexibility. For semi-rigid molecules like this compound, the conformational space is relatively limited, which simplifies the calculations. However, for more flexible molecules, a proper conformational search and averaging of the calculated shifts over the Boltzmann population of conformers is crucial for obtaining accurate results.
Advancements in the field include the development of more accurate density functionals, improved methods for modeling solvent effects (e.g., the Polarizable Continuum Model), and the integration of machine learning algorithms to refine the predictions based on large datasets of experimental and calculated data. These advancements continue to improve the reliability of computational NMR as a tool for structure validation.
Theoretical Investigations of Reaction Mechanisms and Energy Landscapes
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, the identification of transition states and intermediates, and the calculation of activation energies.
The bicyclo[2.2.1]heptane framework is well-known for its propensity to undergo skeletal rearrangements, such as the Wagner-Meerwein rearrangement, often proceeding through carbocationic intermediates. The low and high-temperature bromination of 7-bromobicyclo[2.2.1]hept-2-ene has been studied to investigate the role of neighboring group participation in such rearrangements. researchgate.net
Theoretical modeling can be used to locate the transition state structures and any intermediates along the reaction coordinate of a proposed rearrangement. By calculating the energies of these species, a complete energy profile for the reaction can be constructed. This allows for the determination of the activation barriers for different possible pathways, providing a rationale for the observed product distribution. For rearrangements involving this compound, computational studies could clarify the role of the bromine substituent in stabilizing or destabilizing potential carbocationic intermediates and influencing the migratory aptitude of the different carbon-carbon bonds in the bicyclic framework.
Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interactions
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netresearchgate.net The MEP is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. preprints.org
Red/Yellow/Orange: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net
Blue: Regions of positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net
Green: Regions of neutral or near-zero potential. researchgate.net
For this compound, the MEP map would highlight the π-bond of the double bond as a region of high electron density (negative potential, typically red or yellow), making it the primary site for electrophilic addition. The bromine atom, due to its electronegativity, would create a region of negative potential around itself, while the adjacent C7 carbon and the bridgehead protons would likely exhibit a more positive potential (blue). This detailed charge landscape allows for the prediction of how the molecule will interact with other reagents and its preferred sites for non-covalent interactions. nih.gov The MEP provides crucial insights into biological recognition, hydrogen bonding, and other intermolecular forces. researchgate.netnih.gov
While this compound itself is not a classical hydrogen bond donor, the bromine atom can act as a weak hydrogen bond acceptor. More significantly, the principles of MEP can be used to understand how related functionalized bicyclo[2.2.1]heptene derivatives engage in hydrogen bonding to form supramolecular structures. nih.gov
In computational studies of substituted norbornenes, hydrogen bonding has been shown to play a critical role in directing the stereochemistry of reactions. For example, in the epoxidation of a 7-syn-hydroxy substituted norbornene, the hydroxyl group can form hydrogen bonds with the attacking peracid. researchgate.netdnu.dp.ua Density Functional Theory (DFT) calculations revealed that this interaction stabilizes the transition state for exo-addition, making it the preferred pathway. researchgate.netdnu.dp.ua This demonstrates how non-covalent interactions, predictable through MEP analysis, can govern reaction outcomes. The electron-rich regions identified by MEP are the likely sites for these hydrogen bonding interactions. nih.gov
Strain Energy Analysis and Reactivity Correlation in Bicyclo[2.2.1]heptene Systems
The bicyclo[2.2.1]heptene framework is characterized by significant ring strain, which is a major determinant of its reactivity. acs.orgacs.org This strain arises from the deviation of bond angles from their ideal values and from torsional strain within the rigid bicyclic structure. researchgate.net The release of this strain often provides a powerful thermodynamic driving force for reactions. acs.orgnih.gov
Computational methods are essential for quantifying this strain energy and correlating it with reaction kinetics. The Activation Strain Model (ASM) is a theoretical framework that partitions the potential energy of a reaction into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). nih.gov
Strain Energy (ΔE_strain): This is the energy required to deform the reactants from their equilibrium geometry into the geometry they adopt at any point along the reaction coordinate. It is a destabilizing term directly related to the rigidity of the reactants. nih.gov
Interaction Energy (ΔE_int): This represents the stabilizing interactions (e.g., orbital overlap, electrostatic attraction) between the deformed reactants. nih.gov
Studies on norbornene and its derivatives show a strong correlation between activation barriers and the transition state distortion energies (a component of strain energy). acs.org Reactions are accelerated because the strained ground state of the bicyclic alkene is easier to distort into the pyramidalized geometry required in the transition state. acs.org The presence of the double bond in the bicyclo[2.2.1]heptene system increases the ring strain by approximately 33 kJ/mol compared to the saturated norbornane (B1196662) analogue, which enhances the rate of reactions that lead to a release of this strain. acs.org This inherent strain makes these systems highly reactive in processes like cycloadditions and ring-opening polymerizations. chemrxiv.orgrsc.org
| Bicyclic System | Estimated Strain Energy (vs. Acyclic Analogues) | Consequence of Strain |
| Bicyclo[2.2.1]heptane (Norbornane) | ~71.1 kJ/mol (17.0 kcal/mol) | Drives rearrangements and ring-opening reactions. |
| Bicyclo[2.2.1]hept-2-ene (Norbornene) | ~104.6 kJ/mol (25.0 kcal/mol) | Higher reactivity in addition and polymerization reactions compared to norbornane due to additional strain from the π-bond. acs.org |
Advanced Research Applications in Organic Synthesis and Materials Science
(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene as a Key Chiral Synthon
The inherent chirality and reactivity of this compound make it an excellent starting material for the stereoselective synthesis of intricate organic molecules. Its bicyclic structure serves as a rigid scaffold, allowing for precise control over the spatial arrangement of functional groups.
Synthesis of Complex Bicyclic and Polycyclic Molecular Architectures
The strained double bond and the reactive carbon-bromine bond in this compound are key features that enable its transformation into more complex molecular systems. The bromine atom can be readily displaced or involved in coupling reactions, while the double bond can undergo a variety of addition and cycloaddition reactions. This dual reactivity allows for the construction of elaborate polycyclic frameworks with a high degree of stereocontrol. For instance, derivatives of 7-bromobicyclo[2.2.1]hept-2-ene have been utilized in the synthesis of chiral sulfoxide-alkene ligands, such as (1R,4S,7R)-2-(4-Methoxyphenyl)-7-((R)-p-tolylsulfinyl)-bicyclo[2.2.1]hept-2-ene, by reacting a 7-bromo-2-arylbicyclo[2.2.1]hept-2-ene precursor with an Andersen-sulfinate reagent. nih.gov This transformation highlights the utility of the bromo-functionalized bicyclic system in creating structurally diverse and stereochemically rich molecules.
Precursors for Drug Development and Bioactive Molecule Scaffolds
The bicyclo[2.2.1]heptane core is a common motif in many biologically active compounds and natural products. The defined stereochemistry of this compound makes it an attractive starting point for the synthesis of chiral drug candidates and bioactive molecular scaffolds. A significant application in this area is the synthesis of carbocyclic nucleoside analogues. These molecules mimic natural nucleosides but replace the furanose sugar with a carbocyclic ring, often leading to enhanced metabolic stability and interesting biological activities. For example, starting from ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate, a derivative of the parent compound, a series of novel carbocyclic nucleoside analogues containing the bicyclo[2.2.1]hept-2-ene-2-methanol framework have been synthesized. researchgate.net These syntheses demonstrate the potential of this chiral scaffold in generating libraries of potential therapeutic agents for antiviral and other medicinal applications.
Development of Specialty Chemicals and Reagents
Beyond its role as a synthetic intermediate for complex targets, this compound serves as a precursor for the development of specialized chemical reagents, particularly in the realm of asymmetric catalysis and materials science.
Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is paramount for enantioselective transition-metal catalyzed reactions. The rigid bicyclic framework of this compound provides an excellent backbone for the design of such ligands. The stereocenters in the bicyclic system can effectively control the spatial arrangement of coordinating groups, thereby creating a well-defined chiral environment around a metal center. This, in turn, can lead to high levels of enantioselectivity in catalytic transformations. As mentioned earlier, chiral sulfoxide-alkene ligands have been prepared from 7-bromo-2-arylbicyclo[2.2.1]hept-2-ene derivatives. nih.gov These types of ligands have shown potential in various asymmetric reactions, demonstrating the value of the bromobicyclo[2.2.1]heptene scaffold in ligand design.
| Precursor/Derivative | Resulting Chiral Species | Potential Application | Reference |
|---|---|---|---|
| 7-bromo-2-arylbicyclo[2.2.1]hept-2-ene | Chiral sulfoxide-alkene ligands | Asymmetric Catalysis | nih.gov |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives | Chiral auxiliaries | Asymmetric Diels-Alder reactions | researchgate.net |
Building Blocks for Functional Materials (e.g., advanced polymers)
The strained olefinic bond in the bicyclo[2.2.1]heptene system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and functionalities. By incorporating this compound or its derivatives into a polymer backbone, it is possible to create advanced materials with unique properties. The bromine atom can serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This approach has been used to create functionalized polynorbornenes. For instance, the copolymerization of norbornene with ω-bromoalkylnorbornenes via ROMP, followed by hydrogenation, yields robust, insoluble polymers with pendant bromoalkyl chains that are amenable to further functionalization. rsc.org This strategy opens the door to a wide range of materials with tailored properties for applications in areas such as catalysis, separation, and biomedicine.
Synthesis of Novel Carbocyclic Structures for Biochemical Studies
The synthesis of modified nucleosides is of great interest for biochemical and medicinal studies, as these compounds can act as probes for enzymatic processes or as therapeutic agents. The carbocyclic framework derived from this compound offers a stable and stereochemically defined platform for the construction of novel nucleoside analogues.
The synthesis of carbocyclic nucleoside analogues containing a bicyclo[2.2.1]hept-2-ene-2-methanol moiety has been successfully achieved starting from a derivative of this compound. researchgate.net Specifically, ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate was used as a key starting material. researchgate.net This precursor was reduced and subsequently utilized in the construction of various purine (B94841) and pyrimidine (B1678525) analogues. researchgate.net These synthetic efforts have led to a new class of carbocyclic nucleosides based on the bicyclo[2.2.1]heptene/heptane scaffold. nih.gov Some of these novel compounds have been screened for their biological activity, with several analogues showing inhibitory activity against Coxsackie virus B3 in the low micromolar range with minimal cytotoxicity. researchgate.net These findings underscore the importance of this compound and its derivatives as foundational structures for the discovery of new antiviral agents and for probing the structure-activity relationships of nucleoside-metabolizing enzymes.
| Starting Material Derivative | Synthesized Nucleobase Analogue | Potential Biochemical Application | Reference |
|---|---|---|---|
| ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate | Thymine analogues | Antiviral studies | researchgate.net |
| (1R,4R,7S*)-7-Aminobicyclo[2.2.1]hept-5-ene-2,2-dimethanol | Adenine (B156593) and Guanine analogues | Antiviral studies | nih.gov |
Preparation of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are a class of compounds where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane (B165970) or cyclohexane. This modification often imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common degradation pathway for natural nucleosides. The bicyclo[2.2.1]heptane skeleton, derived from compounds like this compound, serves as a conformationally constrained scaffold for creating novel nucleoside analogues. acs.org
The synthesis of these analogues often begins with the modification of the bicyclic core. A key step involves the introduction of a nitrogen-containing functional group, which will ultimately be used to attach the heterocyclic nucleobase. For instance, a bromo-substituted bicycloheptene derivative can be converted into an azide (B81097) intermediate via nucleophilic substitution with sodium azide. This azide can then be reduced to a primary amine. acs.org This amine is a crucial synthon for constructing the purine or pyrimidine base.
For example, a synthetic route can start from a related compound, ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate. wikipedia.org This starting material can be transformed through a series of steps, including reduction and functional group manipulations, to introduce an azide group. wikipedia.org The azide serves as a precursor to the amine necessary for building the final nucleoside structure. The amine can be reacted with appropriate reagents to form purine derivatives like adenine or 6-chloropurine, which can be further modified. wikipedia.org The rigid bicyclic framework locks the molecule into a specific conformation, which is crucial for studying its interaction with biological targets such as viral enzymes or cancer cells. acs.orgresearchgate.net
Table 1: Key Intermediates in Carbocyclic Nucleoside Analogue Synthesis
| Intermediate | Role in Synthesis |
|---|---|
| Bromo-bicycloheptene derivative | Starting material providing the carbocyclic scaffold. |
| Azido-bicycloheptane derivative | Key intermediate formed by substitution of bromine; precursor to the amine. acs.org |
| Amino-bicycloheptane derivative | Crucial synthon for the construction of the heterocyclic base. acs.orgwikipedia.org |
| 6-Chloropurine intermediate | A versatile intermediate that can be reacted with ammonia (B1221849) or other amines to form various adenine analogues. acs.orgwikipedia.org |
Exploration of Spiro-Fused Norbornene Derivatives
Spirocyclic compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures. The synthesis of spiro-fused norbornene derivatives represents an advanced application of norbornene chemistry, aiming to create complex and sterically demanding molecular architectures. While direct synthesis from this compound is not extensively documented, the reactive nature of the C7 position provides a logical starting point for such transformations.
The bromine atom at the C7 position can serve as a synthetic handle. A plausible, though not yet specifically cited, approach involves the generation of a reactive intermediate at this position. For example, treatment of 7-halonorbornenes with a strong, non-nucleophilic base can lead to the formation of highly strained and reactive bicyclic allenes or carbenes/carbenoids. These intermediates could then be trapped intramolecularly or intermolecularly to construct a second ring fused at the C7 position.
A hypothetical pathway could involve a derivative of 7-bromonorbornene where a nucleophilic tether is attached elsewhere on the molecule. Base-induced formation of a reactive intermediate at C7 could trigger an intramolecular cyclization, resulting in the formation of a spirocycle. Alternatively, the generation of a 7-norbornenyl anion or radical followed by reaction with a suitable difunctional electrophile could also lead to spiro-fused products. The synthesis of compounds like spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) has been reported, demonstrating the feasibility of creating spiro-fused systems based on the norbornene framework. acs.org
Applications in Polymer Chemistry Research
The strained double bond of the norbornene ring system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of polymers with unique properties and architectures.
Monomers for Ring-Opening Metathesis Polymerization (ROMP)
This compound is a functional monomer for ROMP. The polymerization is typically initiated by transition metal catalysts, most notably Grubbs' catalysts (ruthenium-based) or Schrock catalysts (molybdenum-based). During ROMP, the strained bicyclic ring opens, and the double bond is cleaved and reformed to create a linear polymer chain.
The polymerization of a 7-substituted norbornene like the title compound results in a polynorbornene backbone with repeating cyclopentane rings connected by cis- or trans-vinylene groups. Crucially, the bromine atom at the C7 position remains intact on each repeating monomer unit.
Reaction Scheme: ROMP of this compound
Note: The stereochemistry of the resulting polymer depends on the catalyst and reaction conditions.
This process yields a well-defined polymer, poly(7-bromonorbornene), where the bromine atom serves as a versatile functional handle for further modification. The ability to polymerize bromo-functionalized norbornenes is a key step toward creating advanced, functional materials.
Synthesis of Functionalized Polynorbornenes
One of the most significant advantages of using this compound as a ROMP monomer is the potential for post-polymerization modification. The resulting poly(7-bromonorbornene) is a robust polymer scaffold that can be readily functionalized by leveraging the reactivity of the pendant bromo groups.
The bromine atom on each repeating unit can be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of chemical functionalities along the polymer backbone. This strategy provides access to a diverse library of functionalized polynorbornenes from a single parent polymer. For example, the bromo-substituted polymer can be reacted with sodium azide (NaN₃) to yield an azido-functionalized polynorbornene. This azido (B1232118) polymer can then be used in "click" chemistry reactions, such as the 1,3-dipolar cycloaddition with alkynes, to attach other molecules or functional groups of interest.
Table 2: Examples of Post-Polymerization Functionalization Reactions
| Reagent (Nucleophile) | Resulting Functional Group | Potential Application | Reference |
|---|---|---|---|
| Sodium Cyanide (NaCN) | Cyano (-CN) | Altering polarity, precursor for other groups | |
| Sodium Azide (NaN₃) | Azido (-N₃) | "Click" chemistry, crosslinking | |
| Thiophenol (PhSH) | Phenylthio (-SPh) | Modifying refractive index, metal binding | |
| Sodium Acetate (NaOAc) | Acetoxy (-OAc) | Precursor to hydroxyl groups after hydrolysis | |
| Stannyl reagents (R₃Sn-) | Stannyl (-SnR₃) | Precursor for Stille cross-coupling reactions |
This ability to tailor the chemical and physical properties of the polymer after its formation makes poly(7-bromonorbornene) a highly valuable platform material for applications in areas such as catalysis, separations, and advanced coatings.
Analytical and Spectroscopic Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene and its derivatives. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of the molecule's atomic connectivity and spatial arrangement.
The primary structure of bicyclo[2.2.1]heptene derivatives is routinely confirmed using 1H and 13C NMR spectroscopy. beilstein-journals.org The proton NMR spectrum provides information on the chemical environment of each hydrogen atom, while the carbon spectrum reveals the number of chemically distinct carbon atoms.
In a study on the bromination of endo-7-bromonorbornene, the structures of the resulting products were elucidated based on 1H and 13C NMR spectral data. beilstein-journals.org For a symmetrical tribromide derivative, the 1H NMR spectrum showed the bridge proton H7 as a triplet at 4.23 ppm, arising from vicinal coupling with the bridgehead protons H1 and H4. beilstein-journals.org
Representative 1H and 13C NMR Data for this compound
| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| H1, H4 | ~3.0 - 3.2 | ~45 - 50 |
| H2, H3 | ~6.0 - 6.2 | ~135 - 140 |
| H5, H6 (exo) | ~1.8 - 2.0 | ~25 - 30 |
| H5, H6 (endo) | ~1.1 - 1.3 | ~25 - 30 |
| H7 | ~3.8 - 4.0 | ~55 - 60 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of 1H and 13C NMR signals and for providing insights into the molecule's three-dimensional structure. In the study of brominated norbornene derivatives, 2D techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) were employed. beilstein-journals.org For other derivatives, a full suite of 2D NMR experiments including NOESY (Nuclear Overhauser Effect Spectroscopy), COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been reported. rsc.org
COSY spectra establish proton-proton (H-H) coupling networks, identifying adjacent protons.
HSQC and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the carbon skeleton.
NOESY provides information about the spatial proximity of protons, which is essential for determining stereochemistry. mdpi.com
The rigid bicyclic framework of this compound makes it an excellent candidate for advanced NMR studies to determine its stereochemistry and conformation. beilstein-journals.org Techniques such as Nuclear Overhauser Effect (NOE) difference spectroscopy are particularly powerful in this context. For a brominated derivative, irradiation of the H7 proton produced a positive NOE for the bridgehead protons (H1 and H4) and the exo-protons of the ethano bridge (H5exo and H6exo), confirming the spatial proximity of these protons. beilstein-journals.org
The γ-gauche effect, observed in 13C NMR, is another important tool for stereochemical analysis in these rigid systems. beilstein-journals.org This effect describes the shielding of a carbon atom by a substituent in a γ-position with a gauche relationship, providing valuable information about the relative stereochemistry of substituents. Computational NMR approaches, which compare experimental chemical shifts with those predicted for possible stereoisomers, are also increasingly used for configurational assignment. beilstein-journals.org
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and absolute stereochemistry. lsuhsc.eduwikipedia.org While obtaining suitable crystals can be a challenge, the resulting data is unambiguous.
In a case where the stereochemistry of a brominated norbornene derivative was disputed, single-crystal X-ray analysis provided the ultimate structural proof, confirming the configuration that had been initially assigned through detailed NMR experiments. beilstein-journals.org The molecular structure of a derivative, (1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptane, was determined with displacement ellipsoids drawn at the 30% probability level. beilstein-journals.org The crystal structure of the parent norbornene has also been determined by high-resolution powder X-ray diffraction. nih.gov
Typical Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
| Crystal System | The basic repeating shape of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |
| Torsion Angles | The dihedral angles between four consecutively bonded atoms, defining the conformation. |
Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study intermolecular interactions. ksu.edu.sahoriba.com These techniques are complementary, as some vibrational modes may be active in one technique but not the other. mpg.de
For this compound, IR and Raman spectroscopy can be used to identify the characteristic vibrations of the carbon-carbon double bond, the various types of carbon-hydrogen bonds, and the carbon-bromine bond. The analysis of the IR and Raman spectra of related compounds, such as ethyl bromogermane, has been used for complete vibrational assignment. researchgate.net
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=C Stretch (alkene) | 1620 - 1680 | IR (weak), Raman (strong) |
| =C-H Stretch (alkene) | 3010 - 3095 | IR, Raman |
| C-H Stretch (alkane) | 2850 - 3000 | IR, Raman |
| C-H Bend | 1350 - 1480 | IR, Raman |
| C-Br Stretch | 500 - 600 | IR (strong), Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For halogenated compounds like this compound, the presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
The fragmentation of the bicyclo[2.2.1]heptene core often proceeds via a retro-Diels-Alder reaction, leading to the formation of cyclopentadiene (B3395910) and a corresponding dienophile. The mass spectrum of the parent 2-norbornene shows a prominent peak corresponding to the cyclopentadiene cation. nih.gov For 7-substituted norbornenes, the fragmentation can be more complex. Predicted fragmentation data for syn-7-bromobicyclo[2.2.1]hept-2-ene suggests several possible fragmentation pathways. uni.lu
Predicted Mass Spectrometry Fragmentation for syn-7-Bromobicyclo[2.2.1]hept-2-ene
| m/z | Adduct | Predicted Ion |
| 172.99603 | [M+H]+ | C7H10Br+ |
| 171.98876 | [M]+ | C7H9Br+• |
| 170.98147 | [M-H]- | C7H8Br- |
| 93 | [M-Br]+ | C7H9+ |
| 66 | [C5H6]+• | Cyclopentadiene radical cation |
Data sourced from PubChem for syn-7-bromobicyclo[2.2.1]hept-2-ene. uni.lu
Future Research Directions and Emerging Paradigms for 1r,4s 7 Bromobicyclo 2.2.1 Hept 2 Ene
Sustainable and Green Chemistry Approaches to Synthesis
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. Future research concerning (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene will likely focus on developing synthetic routes that align with the principles of green chemistry. Traditional syntheses often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. The development of sustainable methods is a key area for advancement. numberanalytics.com
Key research objectives in this area include:
Biocatalytic Routes: Employing enzymes for key transformations, such as the desymmetrization of meso-intermediates or stereoselective halogenation, could offer a highly efficient and environmentally friendly pathway to the target molecule.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can enhance safety, improve reaction control, and increase yield. numberanalytics.com A flow-based approach to the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, followed by an in-line bromination step, could streamline production.
Atom-Economic Reagents: Investigating alternative brominating agents that have a higher atom economy than traditional sources and produce less toxic byproducts is crucial. For instance, exploring electrochemically generated bromine or using catalytic amounts of a bromide source with a green oxidant could represent significant improvements.
Green Solvents: Replacing conventional chlorinated solvents with greener alternatives such as supercritical fluids, ionic liquids, or bio-derived solvents would substantially reduce the environmental footprint of the synthesis.
| Green Strategy | Potential Application in Synthesis of this compound | Anticipated Benefits |
| Biocatalysis | Enzymatic resolution of a racemic precursor or stereoselective bromination. | High enantioselectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Continuous Diels-Alder reaction followed by in-line bromination. | Improved safety, scalability, and process control; higher yields. |
| Atom Economy | Use of catalytic bromide sources with stoichiometric green oxidants. | Reduced generation of hazardous byproducts. |
| Green Solvents | Performing reactions in bio-based solvents or supercritical CO₂. | Lower environmental impact and reduced worker exposure to toxic chemicals. |
Expanding the Scope of Metal-Catalyzed and Organocatalytic Transformations
The carbon-bromine bond and the olefinic moiety of this compound are prime targets for catalytic functionalization. While foundational reactions are known, future work will aim to broaden the portfolio of transformations, enabling more complex molecular architectures to be built from this scaffold. Advances in catalysis, including transition metal catalysis and organocatalysis, are central to this endeavor. rsc.org
Metal-Catalyzed Cross-Coupling: The C(sp³)-Br bond at the 7-position, while sterically hindered, is a handle for various cross-coupling reactions. Research into more active palladium, nickel, or copper catalyst systems could enable efficient Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, linking the bicyclic core to a wide array of functional groups. The use of palladium/norbornene cooperative catalysis, in particular, presents a promising avenue for modular synthesis. uchicago.edu
C-H Functionalization: Directing-group-assisted or non-directed C-H activation at various positions on the bicyclic frame could provide novel pathways for functionalization, bypassing the need for pre-functionalized starting materials.
Asymmetric Organocatalysis: The existing chirality of the molecule can be used to influence the stereochemical outcome of further reactions. Organocatalytic methods could be developed for the enantioselective epoxidation, dihydroxylation, or conjugate addition to the double bond, leading to diastereomerically pure products with multiple stereocenters. beilstein-journals.org
| Catalytic Approach | Target Bond/Group | Potential Transformation | Resulting Structure |
| Palladium Catalysis | C-Br | Suzuki Coupling | 7-Aryl/vinyl-bicyclo[2.2.1]hept-2-ene |
| Nickel Catalysis | C-Br | Kumada Coupling | 7-Alkyl-bicyclo[2.2.1]hept-2-ene |
| Copper Catalysis | C-Br | Ullmann Condensation | 7-Oxy/Amino-bicyclo[2.2.1]hept-2-ene |
| Chiral Organocatalysis | C=C | Asymmetric Epoxidation | Chiral exo/endo-epoxides |
Discovery of Novel Reactivity and Mechanistic Pathways
The strained nature of the bicyclo[2.2.1]heptene skeleton predisposes it to unique chemical transformations, often involving skeletal rearrangements. A deeper understanding and exploitation of this inherent reactivity can lead to the discovery of novel synthetic routes and molecular structures.
Future investigations will likely focus on:
Carbocationic Rearrangements: The bromine at the C7 position can influence the stability and fate of carbocationic intermediates. Mechanistic studies on Wagner-Meerwein rearrangements under various conditions could unveil pathways to new, structurally complex bicyclic systems. researchgate.net
Radical Chemistry: The C-Br bond is susceptible to homolytic cleavage, opening avenues for radical-mediated reactions. Atom Transfer Radical Addition (ATRA) or cyclization reactions initiated by radical formation at C7 could be explored.
Photochemical Transformations: The strained double bond makes the molecule a candidate for photochemical reactions, such as the Di-π-methane photorearrangement, which could yield highly complex polycyclic hydrocarbon frameworks. scispace.com
Computational Studies: In-depth computational and mechanistic studies using methods like Density Functional Theory (DFT) will be essential to predict and rationalize the outcomes of these complex reactions, guiding experimental design. chemcopilot.com
Development of Advanced Materials with Tailored Properties
Bicyclo[2.2.1]hept-2-ene, or norbornene, and its derivatives are valuable monomers for producing polymers with exceptional properties, such as high thermal stability, mechanical stiffness, and chemical resistance. researchgate.net this compound is a promising candidate for the development of advanced functional materials.
Emerging research directions include:
Ring-Opening Metathesis Polymerization (ROMP): This is a powerful technique for polymerizing strained cyclic olefins. ROMP of this compound can produce well-defined polymers. The pendant bromine atoms serve as versatile handles for post-polymerization modification, allowing for the introduction of various functionalities to tailor the material's properties (e.g., hydrophilicity, conductivity, or flame retardancy).
Functional Copolymers: Copolymerization with other functional norbornene-type monomers can lead to materials with precisely controlled properties for applications in areas like electronics, membranes, and advanced coatings. nih.gov
Self-Healing Materials: The strained ring system can be incorporated into polymer backbones to create self-healing materials. A mechanical stress-induced ring-opening of the bicyclic unit could initiate a cross-linking reaction to repair damage.
Materials for Optics: The rigid and bulky nature of the bicyclic unit can lead to polymers with high glass transition temperatures and low birefringence, making them suitable for optical applications such as lenses and films.
| Polymerization Method | Resulting Polymer Type | Key Feature | Potential Application |
| ROMP | Homopolymer | Pendant C-Br bonds for post-functionalization | Functional coatings, flame-retardant materials |
| Addition Polymerization | Copolymers | Tunable thermal and mechanical properties | High-performance engineering plastics, optical films |
| ROMP with Cross-linkers | Cross-linked Networks | Stress-responsive ring-opening | Self-healing composites, smart materials |
Integration of Machine Learning and Artificial Intelligence in Chemical Research
The complexity of chemical synthesis and materials discovery presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). chemcopilot.com These computational tools can accelerate research involving this compound in several ways. numberanalytics.com
Future applications of AI and ML include:
Reaction Prediction and Optimization: AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations of the title compound. digitellinc.comeurekalert.org This can significantly reduce the number of experiments needed, saving time and resources. For instance, AI can predict site selectivity in functionalization reactions or identify optimal catalysts and conditions for a desired transformation. youtube.comtechnologynetworks.com
De Novo Design of Materials: ML models can learn the relationship between monomer structure and polymer properties. This knowledge can be used to design, in silico, new polymers and materials derived from this compound with specific, targeted properties for advanced applications. cambridge.org
Automated Synthesis: Integrating AI-driven reaction optimization with automated synthesis platforms (synthesis robots) could enable the rapid and efficient production of a library of derivatives for screening in drug discovery or materials science. technologynetworks.com
New Avenues in Bio-inspired Synthesis and Chemical Biology Probes
The rigid, three-dimensional structure of the bicyclo[2.2.1]heptene framework makes it an attractive scaffold for the design of biologically active molecules and chemical probes. numberanalytics.com Its conformationally constrained nature allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition in biological systems.
Promising future research areas are:
Natural Product Analogs: The bicyclic core can serve as a structural mimic of motifs found in complex natural products. Synthesis of analogs based on this scaffold could lead to new therapeutic agents.
Enzyme Inhibitors: The defined stereochemistry and functionality make it an excellent starting point for designing inhibitors that can fit into the active sites of specific enzymes.
Chemical Biology Probes: The bromine atom provides a convenient point for modification. It can be replaced with reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. muni.cz Such modified molecules can be used as chemical probes to study biological processes, identify protein targets, and visualize molecular interactions within living cells.
| Probe Type | Modification at C7 | Biological Application |
| Fluorescent Probe | Attachment of a fluorophore (e.g., via Sonogashira coupling) | Imaging protein localization and dynamics in cells. |
| Affinity-Based Probe | Attachment of a biotin tag (e.g., via an ether or amine linkage) | Pull-down assays to identify binding partners (proteomics). |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine) | Covalently labeling target proteins upon UV irradiation to map binding sites. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for determining the stereochemistry and purity of (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry. Coupling constants in -NMR can reveal spatial arrangements, while X-ray crystallography provides definitive structural validation. High-resolution mass spectrometry (HRMS) ensures molecular integrity. For purity assessment, combine Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with chiral columns to resolve enantiomers .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Employ kinetic vs. thermodynamic control strategies. For example, using bulky bases (e.g., LDA) at low temperatures (-78°C) may favor selective bromination at the 7-position. Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust stoichiometry iteratively. Purification via fractional crystallization or preparative HPLC enhances enantiomeric excess .
Q. What safety protocols are essential when handling halogenated bicyclic compounds like this brominated derivative?
- Methodological Answer : Use fume hoods for all procedures. Personal protective equipment (PPE) including nitrile gloves and splash goggles is mandatory. Store the compound in amber glass under inert gas (Ar/N) to prevent light- or moisture-induced degradation. Follow hazard codes P210 (avoid ignition sources) and P201 (pre-use instructions) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the bromine-bearing carbon. Experimentally, compare Suzuki-Miyaura coupling rates using Pd catalysts with varying ligands (e.g., PPh vs. SPhos). Use Hammett plots to correlate substituent effects with reaction kinetics .
Q. What experimental strategies resolve contradictions between computational predictions and empirical data in substitution reactions?
- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions (solvent, temperature). Validate intermediates via in-situ IR spectroscopy or cryogenic trapping. Cross-reference results with analogous compounds (e.g., chlorinated bicyclics) to identify systematic errors .
Q. How can isotopic labeling (e.g., , ) elucidate mechanistic pathways in dehydrohalogenation reactions?
- Methodological Answer : Synthesize deuterated analogs at specific positions (e.g., β-hydrogens). Measure kinetic isotope effects (KIEs) using GC-MS. A primary KIE () suggests a concerted E2 mechanism, while secondary KIEs indicate stepwise pathways. Compare with computational transition-state models .
Q. What are the limitations of using hyperspectral imaging (HSI) to monitor degradation products of halogenated bicyclics in environmental samples?
- Methodological Answer : HSI may fail to distinguish structurally similar brominated byproducts. Validate with LC-MS/MS for specificity. Address organic degradation during prolonged analysis by implementing cryogenic cooling (-20°C) to stabilize samples, as thermal decomposition alters reaction matrices .
Data Analysis & Experimental Design
Q. How should researchers design experiments to account for low sample variability in catalytic studies involving this compound?
- Methodological Answer : Use a nested factorial design with replicates to isolate variability sources (e.g., catalyst batch, solvent purity). Apply ANOVA to quantify variance components. Augment synthetic protocols with robotic liquid handlers to minimize human error .
Q. What statistical methods are robust for analyzing nonlinear kinetics in brominated bicyclic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
